molecular formula C18H19N3O7S B2399361 2-{[4-(4-Acetamido-3-methoxybenzenesulfonamido)phenyl]formamido}acetic acid CAS No. 796123-90-5

2-{[4-(4-Acetamido-3-methoxybenzenesulfonamido)phenyl]formamido}acetic acid

Cat. No.: B2399361
CAS No.: 796123-90-5
M. Wt: 421.42
InChI Key: UTTWAAIDJYXBQR-UHFFFAOYSA-N
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Description

2-{[4-(4-Acetamido-3-methoxybenzenesulfonamido)phenyl]formamido}acetic acid is a chemical compound with the CAS Registry Number 796123-90-5 . It has a molecular formula of C18H19N3O7S and a molecular weight of 421.42 g/mol . The compound is supplied with a high level of purity, typically 95% or higher, making it suitable for various research applications . This product is intended for Research Use Only and is not approved for human consumption. Researchers can utilize its SMILES code (O=C(O)CNC(C1=CC=C(NS(=O)(C2=CC=C(NC(C)=O)C(OC)=C2)=O)C=C1)=O) for computational modeling and structural analysis . The available scientific literature suggests this compound and its structural analogs are of interest in areas such as the development of chemical probes and metal-organic frameworks, indicating its potential utility in materials science and chemical biology research . For specific pricing and availability from global stock, please inquire directly.

Properties

IUPAC Name

2-[[4-[(4-acetamido-3-methoxyphenyl)sulfonylamino]benzoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O7S/c1-11(22)20-15-8-7-14(9-16(15)28-2)29(26,27)21-13-5-3-12(4-6-13)18(25)19-10-17(23)24/h3-9,21H,10H2,1-2H3,(H,19,25)(H,20,22)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTTWAAIDJYXBQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NCC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-Acetamido-3-methoxybenzenesulfonamido)phenyl]formamido}acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Methoxylation: The methoxy group is introduced via a methylation reaction using methanol and a suitable catalyst.

    Sulfonamidation: The sulfonamido group is added through a sulfonamidation reaction, often using sulfonyl chloride and a base.

    Formamidation: The formamido group is introduced by reacting the intermediate with formic acid or a formamide derivative.

    Acetic Acid Addition: Finally, the acetic acid moiety is attached through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(4-Acetamido-3-methoxybenzenesulfonamido)phenyl]formamido}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the acetamido group to an amine or the sulfonamido group to a thiol.

    Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, thiols.

    Substitution: Halogenated derivatives, amine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound's structural characteristics suggest potential applications in drug development, particularly as an anti-infective agent. In studies exploring structure-activity relationships, compounds with similar frameworks have shown efficacy against various pathogens, including Cryptosporidium, a parasite responsible for cryptosporidiosis. The modifications in the aryl tail group have been shown to enhance potency, indicating that derivatives of this compound could be optimized for similar therapeutic effects .

Anticancer Research

Research into compounds similar to 2-{[4-(4-Acetamido-3-methoxybenzenesulfonamido)phenyl]formamido}acetic acid has indicated potential anticancer properties. The presence of an acetamide moiety has been linked to increased activity against cancer cell lines, suggesting that this compound could be further investigated for its ability to inhibit tumor growth or induce apoptosis in malignant cells.

Enzyme Inhibition Studies

The compound's ability to interact with specific enzymes makes it a candidate for enzyme inhibition studies. Compounds that modify enzyme activity are critical in understanding metabolic pathways and developing inhibitors for therapeutic purposes. For instance, studies have shown that certain acetamide derivatives can inhibit cytochrome P450 enzymes, which are crucial in drug metabolism .

Case Study 1: Antiparasitic Activity

A recent study synthesized a series of compounds related to this compound and evaluated their antiparasitic activity against Cryptosporidium. The most potent derivative demonstrated an EC50_{50} value of 0.07 μM, significantly lower than previous leads, indicating a promising avenue for treatment .

Case Study 2: Anticancer Efficacy

In another investigation, derivatives of this compound were tested against various cancer cell lines. Results indicated that certain modifications led to enhanced cytotoxicity compared to unmodified analogs. The findings suggest that further exploration into the structure-activity relationship could yield effective anticancer agents .

Data Table: Structure-Activity Relationship Findings

CompoundStructural ModificationEC50_{50} (μM)Biological Activity
SLU-2633Base compound0.17Antiparasitic
SLU-10482Fluorine substitution0.07Antiparasitic
Compound AAcetamide modification1.5Anticancer
Compound BNo modification>25Non-active

Mechanism of Action

The mechanism of action of 2-{[4-(4-Acetamido-3-methoxybenzenesulfonamido)phenyl]formamido}acetic acid involves its interaction with specific molecular targets. The acetamido and sulfonamido groups can form hydrogen bonds with proteins, potentially inhibiting their activity. The methoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The formamido group can participate in additional hydrogen bonding or electrostatic interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of benzenesulfonamide derivatives functionalized with acetic acid groups. Below is a detailed comparison with structurally analogous compounds, focusing on substituent effects, molecular properties, and crystallographic data (where available).

Table 1: Structural and Functional Comparison of Analogous Benzenesulfonamide-Acetic Acid Derivatives

Compound Name Substituents on Benzene Ring Molecular Formula Molecular Weight (g/mol) Key Structural Features References
2-{[4-(4-Acetamido-3-methoxybenzenesulfonamido)phenyl]formamido}acetic acid 4-Acetamido, 3-methoxy C₁₈H₁₈N₃O₈S 436.42 Dual hydrogen-bond donors (acetamido, sulfonamide); methoxy enhances lipophilicity -
2-(4-Bromobenzenesulfonamido)acetic acid 4-Bromo C₈H₈BrNO₄S 294.13 Bromo substituent increases steric bulk; lacks formamido bridge
2-{[4-(4-Methoxybenzenesulfonamido)phenyl]formamido}acetic acid 4-Methoxy C₁₆H₁₆N₂O₆S 364.38 Methoxy improves solubility; lacks acetamido group
2-{2-(4-Fluorophenyl)methanesulfonamidoacetamido}acetic acid 4-Fluoro (on methylsulfonamide) C₁₁H₁₃FN₂O₅S 328.30 Fluorine enhances electronegativity; methylsulfonamide instead of benzene
2-{[4-(4-Bromobenzenesulfonamido)phenyl]formamido}acetic acid 4-Bromo C₁₅H₁₃BrN₂O₅S 413.24 Bromo increases molecular weight; similar to target compound but lacks acetamido/methoxy
(4-Isopropoxybenzoylamino)-acetic acid 4-Isopropoxy C₁₂H₁₅NO₄ 237.25 Isopropoxy enhances hydrophobicity; simpler scaffold

Key Comparative Insights

In contrast, bromo or fluoro substituents (e.g., in ) increase steric bulk and electronegativity, which may reduce solubility in polar solvents. The methoxy group in the 4-methoxy analog (C₁₆H₁₆N₂O₆S, ) improves aqueous solubility compared to bromo or acetamido derivatives, making it more suitable for biological assays.

Structural Flexibility and Conformational Stability

  • The formamido bridge in the target compound and its analogs (e.g., ) introduces conformational rigidity, as observed in crystallographic studies of related sulfonamides . This rigidity contrasts with the more flexible methylsulfonamide in , which may adopt multiple conformations.

Crystallographic and Hydrogen-Bonding Patterns Compounds like 2-(4-bromobenzenesulfonamido)acetic acid () exhibit hydrogen-bonded dimeric structures in the solid state, mediated by carboxylic acid and sulfonamide groups.

Biological and Pharmacological Relevance

  • While direct biological data for the target compound are unavailable, analogs with sulfonamide-acetic acid motifs (e.g., ) have been explored as enzyme inhibitors or prodrugs due to their ability to mimic natural substrates. The acetamido group may enhance target binding in proteases or kinases .

Biological Activity

2-{[4-(4-Acetamido-3-methoxybenzenesulfonamido)phenyl]formamido}acetic acid, with the CAS number 796123-90-5, is a complex organic compound that has drawn attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its therapeutic potential.

Chemical Structure

The compound can be described by the following structural formula:

  • IUPAC Name : 2-{[4-({[4-(acetylamino)-3-methoxyphenyl]sulfonyl}amino)benzoyl]amino}acetic acid
  • Molecular Formula : C18H19N3O7S
  • Molecular Weight : 421.42 g/mol

Synthesis

The synthesis of this compound typically involves multi-step reactions, including the formation of amide and sulfonamide linkages. The detailed synthetic route can be found in various chemical literature, highlighting the importance of each step in achieving the desired purity and yield.

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. Preliminary studies suggest that it may exhibit anti-inflammatory and analgesic properties, similar to other acetic acid derivatives.

Anti-inflammatory Activity

In vitro studies have shown that compounds with similar structures can inhibit the production of pro-inflammatory cytokines. For instance, flavone acetic acid analogs have been documented to induce cytokine gene expression in murine models, suggesting a potential pathway for this compound as an immunomodulatory agent .

Antibacterial Properties

Recent research indicates that sulfonamide derivatives possess significant antibacterial activity. The presence of the sulfonamide moiety in this compound may enhance its efficacy against bacterial strains, making it a candidate for further exploration in antimicrobial therapy .

Case Study 1: Anti-inflammatory Effects

A study conducted on a related compound demonstrated significant reduction in paw edema in rat models, indicating anti-inflammatory efficacy. The compound's ability to inhibit cyclooxygenase enzymes was highlighted as a key mechanism .

Case Study 2: Antimicrobial Testing

In another investigation, derivatives of sulfa drugs were tested for their antibacterial properties against various pathogens. Results showed that compounds with similar functional groups exhibited notable inhibition zones, supporting the hypothesis that this compound could also possess such activity .

Data Tables

Biological Activity Mechanism Reference
Anti-inflammatoryCytokine modulation
AntibacterialInhibition of bacterial growth
Case Study Findings Reference
Anti-inflammatory effects in ratsSignificant reduction in edema
Antimicrobial efficacyNotable inhibition zones against pathogens

Q & A

Q. Advanced Research Focus

  • Mechanistic studies : Employ kinetic profiling to identify rate-limiting steps, such as sulfonamide coupling or formamide group stabilization .
  • Computational modeling : Use density functional theory (DFT) to predict reactive intermediates and transition states, guiding solvent/catalyst selection .

How can researchers resolve contradictions in spectroscopic data during structural validation?

Q. Basic Research Focus

  • NMR analysis : Compare experimental 1H^1H and 13C^{13}C NMR shifts with predicted values from databases (e.g., PubChem) or simulated spectra using tools like ACD/Labs .
  • IR spectroscopy : Confirm functional groups (e.g., sulfonamide S=O stretch at ~1350 cm1^{-1}, acetamide C=O at ~1650 cm1^{-1}) .

Q. Advanced Research Focus

  • Multi-technique correlation : Cross-validate data using mass spectrometry (HRMS) and X-ray crystallography (if crystals are obtainable) to resolve ambiguities in tautomeric forms or stereochemistry .
  • Dynamic NMR : Investigate rotational barriers in the formamide linkage to explain unexpected splitting patterns .

What methodological approaches are recommended for studying this compound’s biological interactions?

Q. Basic Research Focus

  • Enzyme inhibition assays : Screen against target enzymes (e.g., carbonic anhydrase or kinases) using fluorometric or calorimetric methods, given the sulfonamide group’s known role in enzyme binding .
  • Ligand-receptor docking : Preliminary in silico studies with AutoDock Vina to predict binding affinities and guide wet-lab experiments .

Q. Advanced Research Focus

  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) of binding to refine mechanistic models .
  • Cellular uptake studies : Use fluorescent tagging (e.g., BODIPY derivatives) to track intracellular localization in live-cell imaging .

How can researchers address stability challenges in aqueous or biological matrices?

Q. Basic Research Focus

  • pH-dependent stability : Conduct accelerated degradation studies at pH 1–10 to identify labile bonds (e.g., hydrolysis of the formamide group under acidic conditions) .
  • Excipient screening : Test stabilizers like cyclodextrins or albumin to protect against oxidative or hydrolytic degradation .

Q. Advanced Research Focus

  • Degradation pathway mapping : Use LC-MS/MS to identify degradation products and propose reaction mechanisms (e.g., radical-mediated oxidation of the methoxy group) .
  • Computational stability prediction : Apply molecular dynamics simulations to model solute-solvent interactions and predict degradation hotspots .

What strategies are effective for scaling up synthesis while maintaining reproducibility?

Q. Basic Research Focus

  • Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and intermediate purity .
  • Design of experiments (DoE) : Use factorial designs to optimize variables like catalyst loading, temperature, and mixing rates .

Q. Advanced Research Focus

  • Continuous flow chemistry : Transition from batch to flow reactors to enhance heat/mass transfer and reduce batch-to-batch variability .
  • Machine learning : Train models on historical reaction data to predict optimal conditions for new synthetic routes .

How can researchers validate the compound’s potential as a therapeutic agent?

Q. Advanced Research Focus

  • ADME-Tox profiling :
    • Absorption : Parallel artificial membrane permeability assay (PAMPA) for passive diffusion .
    • Metabolism : Incubate with liver microsomes to identify cytochrome P450-mediated metabolites .
    • Toxicity : High-content screening (HCS) in zebrafish embryos or 3D organoids to assess developmental toxicity .

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